2-(1-Hydroxy-1-phenylethyl)-4-methylphenol
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Overview
Description
. It is a secondary alcohol with a phenyl group attached to the carbon bearing the hydroxyl group. This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol can be achieved through several methods. One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of acetophenone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Acetophenone
Reduction: 1-Phenylethanol
Substitution: Corresponding chlorides or bromides
Scientific Research Applications
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the alpha carbon.
1-Phenylethanol: Similar structure but lacks the hydroxyl group on the alpha carbon.
α-Phenylethyl acetate: An ester derivative of the compound.
Uniqueness
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(1-hydroxy-1-phenylethyl)-4-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-11-8-9-14(16)13(10-11)15(2,17)12-6-4-3-5-7-12/h3-10,16-17H,1-2H3 |
InChI Key |
XOBWIDIHPPHTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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